N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(5-acetyl-4-methylthiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a chemical entity that appears to be designed for pharmacological purposes. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their pharmacological activities. For instance, the first paper discusses a series of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT(1B/1D) antagonists, which are structurally related to the compound . The second paper describes the use of l-piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating the relevance of piperazine derivatives in synthetic chemistry .
Synthesis Analysis
The synthesis of related compounds involves the formation of piperazine derivatives, which are often used in medicinal chemistry due to their pharmacological properties. The first paper provides an example of how analogues of a known 5-HT(1B/1D) antagonist were synthesized and evaluated, suggesting that similar synthetic strategies could be applied to the compound of interest . The second paper demonstrates the use of piperazine derivatives as catalysts, which could be a step in the synthesis or functionalization of the target compound .
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interaction of compounds with biological targets. The first paper mentions that the molecular structure of one of the analogues was determined by single-crystal X-ray analysis, which is a common technique for elucidating the three-dimensional arrangement of atoms within a molecule . This information is vital for structure-activity relationship (SAR) studies, which could be relevant for the compound .
Chemical Reactions Analysis
Chemical reactions involving piperazine derivatives can be complex due to the presence of multiple reactive sites. The first paper discusses the pharmacological evaluation of the synthesized compounds, which implies that these compounds undergo specific chemical reactions with biological targets . The second paper highlights the role of piperazine derivatives in catalysis, suggesting that they can participate in or facilitate various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as log P and log D values, are important for predicting its behavior in biological systems. The first paper calculates these values for the synthesized compounds, which are indicative of their lipophilicity and, by extension, their potential bioavailability and distribution within the body . These properties are essential for the development of pharmacologically active compounds.
Scientific Research Applications
Antimicrobial Activity : Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles, which showed considerable antibacterial activity. This study indicates the potential of such compounds in antimicrobial applications (Patel & Agravat, 2009).
Enzyme Inhibitory Activities : Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, which demonstrated good activity against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This highlights the potential of such compounds in enzyme inhibition and related pharmacological applications (Virk et al., 2018).
Anticancer Activity : Shi et al. (2016) synthesized thiosemicarbazone derivatives of 5-acetyl-2-arylamino-4-methylthiazoles under microwave irradiation, which displayed moderate anticancer activity against human cancer cell lines. This suggests their potential use in cancer research and therapy (Shi et al., 2016).
Drug Development for Alzheimer’s Disease : Rehman et al. (2018) synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, evaluating them as drug candidates for Alzheimer’s disease. They were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, indicating their potential in Alzheimer’s disease research (Rehman et al., 2018).
PET Imaging Agents : García et al. (2014) prepared N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as PET radioligands. These compounds showed potential as imaging agents in neuropsychiatric disorders (García et al., 2014).
Serotonin Receptor Studies : Sonda et al. (2003) synthesized a series of benzamide derivatives bearing a piperidinyl group, which were evaluated for serotonin 4 (5-HT(4)) receptor agonist activity. These compounds have applications in studying gastrointestinal motility and serotonin receptor functions (Sonda et al., 2003).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-12-17(13(2)23)28-19(20-12)21-18(24)14-8-10-22(11-9-14)29(25,26)16-6-4-15(27-3)5-7-16/h4-7,14H,8-11H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUVXNDNJXFUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.